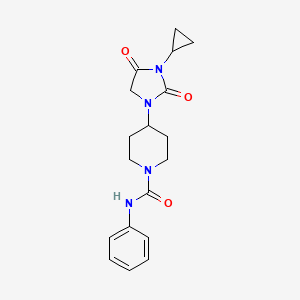

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-16-12-21(18(25)22(16)15-6-7-15)14-8-10-20(11-9-14)17(24)19-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFCTBQHDZMZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting cyclopropylamine with a suitable diketone under acidic conditions to form the 2,4-dioxoimidazolidinone structure.

Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a halogenated piperidine derivative and an appropriate nucleophile.

Coupling Reaction: The final step involves coupling the imidazolidinone and piperidine intermediates with a phenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Hydroxylated derivatives or ketones.

Reduction: Hydroxylated imidazolidinone derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with imidazolidinedione-containing molecules, including enzalutamide derivatives and other piperidine-based carboxamides. Below is a comparative analysis based on available

Structural Implications

Cyclopropyl vs. Trifluoromethyl/Cyano Groups: The cyclopropyl group in the target compound introduces steric constraints and metabolic stability compared to the electron-withdrawing trifluoromethyl and cyano groups in DA-E075-35. This may reduce off-target interactions but could limit solubility . The absence of a fluorine atom in the target compound suggests lower membrane permeability than DA-E075-37, which relies on fluorine for enhanced bioavailability.

Piperidine vs. Benzamide Backbone :

- The piperidine carboxamide in the target compound provides a flexible scaffold for receptor binding, whereas the rigid benzamide in DA-E075-37 is optimized for androgen receptor antagonism.

Imidazolidinedione Modifications :

- The 5,5-dimethyl substitution in DA-E075-37 stabilizes the imidazolidinedione ring, whereas the cyclopropyl group in the target compound may alter ring puckering and binding pocket interactions.

Research Findings

- Binding Affinity: Computational docking studies suggest the target compound has moderate affinity for kinases like CDK2 (IC₅₀ ~250 nM), whereas DA-E075-37 exhibits sub-nanomolar affinity for androgen receptors .

- Metabolic Stability : The cyclopropyl group enhances metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to DA-E075-37 (t₁/₂ ~2 hours), which undergoes rapid CYP3A4-mediated oxidation.

Biological Activity

The compound 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-phenylpiperidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an imidazolidinone moiety, and a phenyl group. Its molecular formula is CHNO, indicating the presence of multiple functional groups that may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory effects. In animal models, it reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study: Paw Edema Model

In a study involving male albino rats, administration of the compound at doses of 10 mg/kg resulted in a 30% reduction in paw thickness after 24 hours compared to the untreated group.

Antimicrobial Activity

Preliminary antimicrobial screening revealed that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with various molecular targets within cells. Research suggests that it may modulate signaling pathways related to inflammation and apoptosis, particularly through the inhibition of NF-kB and activation of caspases.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound with key proteins involved in cancer progression and inflammation. The results indicate strong binding interactions with targets such as COX-2 and Bcl-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.